11-Oxabicyclo[4.4.1]undeca-1,3,5-triene
Description
Structure
3D Structure
Properties
CAS No. |
832111-08-7 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
11-oxabicyclo[4.4.1]undeca-1,3,5-triene |
InChI |
InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(5-1)11-10/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
KIUNVVUOANJDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C(C1)O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 11 Oxabicyclo 4.4.1 Undeca 1,3,5 Triene and Analogous Structures
Cycloaddition Reactions in Bridged Oxabicyclic Synthesis
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic and bicyclic molecules, offering high atom economy and stereocontrol. Various cycloaddition strategies have been employed to construct the core structure of 11-Oxabicyclo[4.4.1]undecane and related oxabicyclic systems.
Diels-Alder Cycloadditions (e.g., [6+4] and [4+2] approaches)
The Diels-Alder reaction and its variants are among the most widely used methods for the synthesis of six-membered rings and can be adapted to form more complex bicyclic systems.
The [6+4] cycloaddition of tropones with dienes provides a direct route to the bicyclo[4.4.1]undecatriene skeleton. t-science.orgt-science.org This reaction is a thermally allowed process that can be influenced by both thermal and photochemical conditions. For instance, the reaction of tropones with butadiene derivatives, sometimes facilitated by chromium(0) catalysts, has been utilized to prepare the ansa bridge species found in natural products like streptovaricin D. t-science.orgt-science.org While this approach directly yields the desired carbocyclic framework, the introduction of the oxygen bridge to form the 11-oxabicyclo system would require subsequent synthetic steps. A related [6+4] cycloaddition has been reported to yield a ten-membered carbocycle containing an oxygen bridge, specifically an 11-oxabicyclo[6.2.1]undec-9-ene derivative, from the reaction of a dicobalt hexacarbonyl acetylene (B1199291) complex with furan (B31954). t-science.orgt-science.org
The [4+2] cycloaddition , or Diels-Alder reaction, is a cornerstone of cyclic compound synthesis. nih.gov In the context of oxabicyclic systems, furan and its derivatives are commonly employed as the diene component. nih.gov The reaction of furan with various dienophiles leads to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. While this method does not directly produce the bicyclo[4.4.1] system, these adducts are valuable intermediates that can be further elaborated to construct more complex bridged systems. nih.gov The reactivity of furan in Diels-Alder reactions can be enhanced by using electron-rich derivatives or by employing catalysts. nih.gov
[4+3] Cycloadditions for Oxabicyclic Ring Formation
[4+3] Cycloaddition reactions provide a direct and efficient method for the construction of seven-membered rings, which are a key feature of the bicyclo[4.4.1]undecane framework. These reactions typically involve the reaction of a 4-atom diene with a 3-atom oxyallyl cation or equivalent species.
The reaction of furans with oxyallyl cations is a well-established method for the synthesis of oxabicyclo[3.2.1]octenes. This methodology has been extended to intramolecular variants, which are particularly useful for constructing complex polycyclic systems. acs.org Gold(I) complexes have been shown to catalyze the intramolecular [4+3]-cycloaddition of furan propargyl esters. This reaction proceeds through a tandem 3,3-rearrangement of the propargyl ester to an allene, followed by the cycloaddition event to produce a tricyclic system containing the oxabicyclo[3.2.1]octadiene core. researchgate.net The choice of ligand on the gold catalyst is crucial for the success of this transformation. researchgate.net
| Diene | 3-Carbon Component Precursor | Catalyst/Conditions | Product | Reference |
| Furan-tethered cyclopentenyl system | Epoxy enolsilane | Lewis Acid | trans-Fused perhydroazulene core | acs.org |
| Furan propargyl ester | (self) | Au(I) complex | Tricyclic oxabicyclo[3.2.1]octadiene | researchgate.net |
This table summarizes examples of [4+3] cycloaddition reactions for the formation of oxabicyclic systems.
Intramolecular Cycloadditions in Furan-Based Systems
Intramolecular cycloadditions are highly effective for the construction of complex, bridged ring systems as they offer significant entropic advantages over their intermolecular counterparts. Furan-based systems are particularly well-suited for this strategy.
The intramolecular Diels-Alder (IMDA) reaction of furan-tethered dienophiles is a powerful tool for synthesizing bridged oxabicyclic compounds. youtube.com For example, tethering an amine to a furan ring, which then reacts with maleic anhydride, facilitates an intramolecular [4+2] cycloaddition. youtube.com This approach effectively increases the local concentration of the reacting partners, driving the reaction forward. Interestingly, depending on the conformational constraints of the tether, these reactions can favor the formation of the exo product over the typically preferred endo product. youtube.com
Another elegant example involves tandem intramolecular benzyne-furan cycloadditions. nih.gov In this approach, disposable silicon tethers are used to link the benzyne (B1209423) precursors and the furan moieties. This strategy allows for the rapid assembly of the entire skeletal framework in a single step, forming bisoxabenzonorbornadienes, which can then be converted to more complex structures. nih.gov
| Reactant | Reaction Type | Key Features | Product | Reference |
| Furan-tethered amine and maleic anhydride | Intramolecular [4+2] | Amide linkage, exo selectivity | Bridged oxabicyclic lactam | youtube.com |
| Silicon-tethered benzyne precursor and furan | Tandem Intramolecular [4+2] | Disposable silicon tether, rapid complexity generation | Bisoxabenzonorbornadiene | nih.gov |
This table highlights key features of intramolecular cycloadditions in furan-based systems for the synthesis of bridged oxabicycles.
Cascade and Domino Reactions for Polycyclic Heterocycle Construction
Cascade and domino reactions offer a highly efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single pot, often without the isolation of intermediates. These strategies have been applied to the construction of polycyclic heterocycles, including bridged systems.
Nitrene/Alkyne Cascade Cyclizations
Nitrene/alkyne cascade reactions provide an efficient route to nitrogen-containing heterocycles and can be conceptually extended to the synthesis of their oxygen-containing counterparts. These cascades are often catalyzed by rhodium(II) complexes.
A nitrene/alkyne cascade terminating in a C-H bond insertion has been developed to form functionalized bridged azacycles. nsf.govresearchgate.net This reaction is initiated by the generation of a nitrene, which then undergoes a Huisgen cyclization with a tethered alkyne. The resulting intermediate can then undergo a C-H insertion to form the bridged bicyclic system. nsf.govresearchgate.net The regioselectivity of the initial cyclization (exo vs. endo) can be controlled by the choice of the nitrene precursor. nsf.govresearchgate.net By tuning the linker between the nitrene precursor and the alkyne, a variety of bridged, fused, and spirocyclic products can be obtained, including those containing an oxygen atom in the ring system. frontiersin.org This methodology holds promise for the synthesis of bridged oxa-heterocycles analogous to the 11-oxabicyclo[4.4.1]undecane system.
| Cascade Type | Catalyst | Key Intermediates | Product Type | Reference(s) |
| Arene/Alkyne Annulation | Palladium | Vinylpalladium, Palladacycle | Fused Polycyclic Ethers | datapdf.com |
| Carbonylative Annulation | Palladium | Acylpalladium, Ketenes | Polycyclic Ketones | rsc.org |
| Nitrene/Alkyne Cascade | Rhodium(II) | Nitrene, Triazole | Bridged Azacycles/Heterocycles | nsf.govresearchgate.netfrontiersin.org |
This table provides an overview of cascade and domino reactions for the construction of polycyclic heterocycles.
Gold(I)-Catalyzed Oxonium/Prins-Type Cyclizations
Gold(I) catalysis has emerged as a powerful tool for the formation of complex cyclic and bicyclic systems. In the context of oxabicyclic frameworks, gold(I) catalysts are particularly adept at activating alkynes and allenes towards nucleophilic attack, initiating cascade reactions that rapidly build molecular complexity. One such powerful transformation is the gold(I)-catalyzed oxonium/Prins-type cyclization.
While specific examples detailing the synthesis of 11-oxabicyclo[4.4.1]undeca-1,3,5-triene via this method are not prevalent in the literature, the principles can be extrapolated from the synthesis of related oxabicyclic systems. For instance, the synthesis of 8-oxabicyclo[3.2.1]octanes has been achieved with high efficiency and complete diastereoselectivity through a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes. nih.gov This reaction proceeds through a gold-activated alkyne, which is then attacked by a tethered hydroxyl group to form an oxonium intermediate, a key step in many gold-catalyzed cyclizations. This intermediate can then undergo further transformations, such as a Prins-type cyclization, to yield the final bridged bicyclic product.
The versatility of gold(I) catalysis is further demonstrated in the synthesis of various spirocyclic pyrrolidines and piperidines from 1-ene-4,9- and 3-ene-1,7-diyne esters. These reactions proceed through a cascade of transformations including acyloxy migration and cyclization steps, highlighting the potential of gold catalysis to orchestrate complex molecular rearrangements.
Ring-Rearrangement Metathesis (RRM) in Oxabicyclic Framework Formation
Ring-rearrangement metathesis (RRM) is a powerful strategy that combines ring-opening metathesis (ROM) with a subsequent ring-closing metathesis (RCM) or cross-metathesis (CM) in a single operation. This domino process allows for the transformation of strained bicyclic alkenes into more complex polycyclic systems. The application of RRM to 7-oxabicyclo[2.2.1]heptene (oxanorbornene) derivatives has been particularly successful in the synthesis of a variety of natural products and their core structures. ucm.es
The general principle of RRM involves the initial ring-opening of a strained olefin, such as an oxanorbornene derivative, by a ruthenium catalyst. The resulting metal-carbene intermediate then participates in a subsequent metathesis reaction with another tethered alkene to form a new ring system. While direct applications of RRM to form the 11-oxabicyclo[4.4.1]undecane skeleton are not extensively documented, the methodology's proven success in constructing other bridged oxabicyclic systems suggests its potential applicability. The key would be the design of a suitable substrate that, upon ring-opening, would be predisposed to cyclize into the desired [4.4.1] framework.
Dearomatization Strategies for Bridged Polycyclic Systems
Dearomatization reactions provide a powerful entry into three-dimensional molecular architectures from readily available flat aromatic precursors. These strategies are particularly valuable for the synthesis of bridged polycyclic systems, including those with oxabicyclic motifs. One notable approach involves the oxidative dearomatization of phenols. For instance, treatment of a phenol-containing substrate with a hypervalent iodine reagent can trigger a cyclization cascade to construct complex polycyclic skeletons. This strategy was effectively employed in the total synthesis of (-)-neocucurbol C, which features a complex 6/6/5/5/6 polycyclic system containing an oxabicyclo[2.2.1]heptane moiety. acs.orgnih.gov
Another powerful dearomatization strategy involves the Birch reduction, which can be used to convert aromatic rings into non-aromatic cyclohexadienes. These intermediates can then be further elaborated to construct bridged systems. While a direct application to this compound is not explicitly detailed, the strategic use of dearomatization in the synthesis of daphnane (B1241135) and tigliane (B1223011) diterpenes, which possess complex bridged ring systems, showcases the potential of this approach. researchgate.net
Stereoselective Synthesis of this compound Analogues
The control of stereochemistry is paramount in the synthesis of complex molecules. The development of enantioselective and diastereoselective methods for the construction of oxabicyclic systems has been a major focus of research.
Enantioselective Methodologies for Oxabicyclic Systems
Significant progress has been made in the enantioselective synthesis of bridged oxabicyclic compounds. A prominent strategy involves the asymmetric ring-opening of oxabicyclic alkenes. For example, palladium(II)-catalyzed enantioselective desymmetrization ring-opening of oxabicyclic alkenes with alkynylanilines provides efficient access to highly functionalized and enantioenriched cyclohexenes. rsc.org
Another powerful approach is the use of chiral catalysts in intramolecular Diels-Alder (IMDA) reactions. This method has been successfully applied to the enantioselective construction of bridged bicyclo[4.3.1] and [5.3.1] architectures. rsc.org Furthermore, organocatalytic enantioselective Michael additions to prochiral cyclic hemiacetals have been developed, leading to chiral oxygen-bridged bicyclic compounds. acs.org
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) |
| Pd(II)/Chiral Ligand | Oxabicyclic alkene | Indolated cyclohexene (B86901) | High |
| Chiral Phosphoric Acid | Vinylidene ortho-quinone methide | Bicyclo[4.3.1] and [5.3.1] | Up to 97% |
| Organocatalyst | Prochiral cyclic hemiacetal | 9-oxabicyclo[3.3.1]nonane | Not specified |
Diastereoselective Control in Bridged Heterocycle Formation
Achieving high diastereoselectivity is crucial when multiple stereocenters are being formed in a single transformation. Intramolecular Diels-Alder (IMDA) reactions have proven to be a reliable method for establishing diastereocontrol in the synthesis of bridged bicyclic systems. The use of chiral auxiliaries, such as oxazolidinones, in type 2 IMDA reactions has enabled the synthesis of bridged bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems with high diastereomeric excess (97-99% de). nih.gov
Cascade reactions are also highly effective in controlling diastereoselectivity. For example, an organocatalytic cascade reaction involving a vinylogous Michael addition, aldol (B89426) cyclization, and subsequent rearrangements has been used to generate unique spiro-bridged heterocyclic compounds with high diastereoselectivity. acs.org
| Reaction Type | Key Features | Diastereomeric Excess (de) |
| Type 2 IMDA | Oxazolidinone chiral auxiliary | 97-99% |
| Organocatalytic Cascade | Vinylogous Michael/Aldol | High |
Strategic Approaches Towards the Total Synthesis of Complex Molecules Incorporating Oxabicyclic Motifs
The total synthesis of natural products containing bridged oxabicyclic motifs often requires the development of novel and innovative synthetic strategies. A versatile synthesis of 11-oxabicyclo[4.4.1]undeca-1,5-dienes has been reported, proceeding through the selective epoxidation of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes followed by a Cope rearrangement. researchgate.netfigshare.com
The synthesis of natural products containing the bicyclo[m.n.1] ring system has been advanced by the development of a type II [5+2] cycloaddition reaction. This methodology provides a direct route to highly functionalized bridged bicyclic systems and has been successfully applied to the total synthesis of natural products such as cyclocitrinol and cerorubenic acid-III, both of which contain a bridged bicyclo[4.4.1] core. nih.gov
The total synthesis of EBC-329, an anti-leukemic diterpene natural product, showcases an efficient and general approach for the construction of complex molecular architectures. rsc.org Similarly, the synthesis of the 10-oxabicyclo[5.2.1]decane framework, present in bioactive natural products like physalins, has been achieved through a multi-step sequence involving a [4+3] cycloaddition and a key aldol cyclization. rsc.orgnih.gov These examples highlight the diverse and creative strategies employed by synthetic chemists to conquer the challenges associated with the construction of complex oxabicyclic molecules.
Advanced Theoretical and Computational Chemistry Approaches to 11 Oxabicyclo 4.4.1 Undeca 1,3,5 Triene
Quantum Mechanical Methods for Geometry Optimization and Electronic Structure Determination
Quantum mechanical calculations are fundamental to understanding the properties of 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene. These methods are employed to determine its three-dimensional geometry, electron distribution, and the energies of its molecular orbitals.
Density Functional Theory (DFT) has become a primary tool for investigating bridged stackexchange.comannulenes due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP are commonly used to explore reaction mechanisms and predict outcomes. For instance, in studies of the photochemical reactivity of the closely related 1,6-methano stackexchange.comannulene, DFT calculations have been instrumental in proposing reaction mechanisms. nih.gov These studies identify potential reaction pathways, such as electrocyclic closure and sigmatropic shifts, by mapping the potential energy surface. nih.govresearchgate.net The norcaradienic valence tautomer is often identified as a critical intermediate in these transformations. nih.govresearchgate.net By calculating the activation energies for different pathways, DFT can predict the most likely products and explain observed stereoselectivity.
| DFT Application | Objective | Typical Method/Functional | Predicted Outcome |
| Reaction Mechanism Study | To identify intermediates and transition states for reactions like photochemical rearrangements. | B3LYP/6-31G* | Identification of key intermediates (e.g., norcaradienic forms) and proposal of multi-step reaction pathways. nih.govresearchgate.net |
| Reactivity Analysis | To understand the factors governing reactions such as sulfonation. | Not specified | Prediction of reaction sites and explanation of isomer formation. |
| Stereoselectivity Prediction | To determine the energetic preference for the formation of one stereoisomer over another. | Not specified | Calculation of transition state energies to predict the dominant product isomer. |
This table is interactive. Click on the headers to sort.
For properties requiring a more rigorous description of electron correlation, high-level ab initio methods are employed. Techniques such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) provide benchmark-quality data. smu.edu Studies on bridged annulenes have shown that a balanced description of both non-dynamical and dynamical electron correlation is crucial for accurately modeling their potential energy surfaces. smu.edu High-level calculations like CCSD(T) have been used to confirm that the ground state of these molecules corresponds to a bond-equalized structure with aromatic character. smu.eduresearchgate.net These methods are essential for obtaining reliable descriptions of valence tautomerism, such as the equilibrium between the annulene and its norcaradienic form. smu.edu
Molecular Orbital (MO) Theory Analyses
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules based on the properties of their orbitals.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy gap between the HOMO and LUMO, as well as the symmetry and phases of their lobes, determines the feasibility and outcome of a reaction, particularly pericyclic reactions. wikipedia.orgmasterorganicchemistry.com
For this compound, FMO theory can be used to predict its behavior in reactions like cycloadditions. The interaction is typically strongest between the HOMO of the electron-rich species (the nucleophile) and the LUMO of the electron-poor species (the electrophile). masterorganicchemistry.com By analyzing the symmetry of the annulene's HOMO and the dienophile's LUMO, one can predict whether a reaction like a Diels-Alder cycloaddition is thermally allowed and what the resulting stereochemistry will be. masterorganicchemistry.com
| Interaction | Reactant 1 (e.g., Annulene) | Reactant 2 (e.g., Alkene) | Governing Principle | Predicted Outcome |
| Normal Electron Demand | HOMO (Nucleophile) | LUMO (Electrophile) | A small HOMO-LUMO gap and matching orbital symmetry favor the reaction. masterorganicchemistry.com | Thermally allowed [4π+2π] cycloaddition. |
| Inverse Electron Demand | LUMO (Electrophile) | HOMO (Nucleophile) | Favorable for electron-poor annulenes and electron-rich alkenes. masterorganicchemistry.com | Thermally allowed [4π+2π] cycloaddition. |
This table is interactive. Click on the headers to sort.
Transition State Characterization and Reaction Coordinate Mapping
A central goal of computational chemistry is to map the entire energy landscape of a chemical reaction. This involves locating and characterizing the structures of transition states—the energy maxima along a reaction pathway. For reactions involving this compound, computational methods are used to find the specific geometry of the transition state connecting reactants to products.
This characterization is confirmed by a vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path downhill from the transition state to both the reactants and the products, confirming that the calculated transition state correctly connects the desired species. Such analyses have been used to detail the pathways of sigmatropic shifts and electrocyclic closures in related bridged annulenes. nih.govresearchgate.net
Predictive Modeling of Stability, Reactivity, and Spectroscopic Features
Computational models are powerful tools for predicting a range of molecular properties. For this compound, a key property investigated is its aromaticity. Despite its non-planar 10π-electron perimeter, the compound is considered aromatic. stackexchange.comechemi.com Computational methods assess this by calculating magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) values, and by analyzing magnetically induced current densities. rsc.org A diatropic ring current is a hallmark of aromaticity.
Furthermore, computational chemistry is used to predict spectroscopic features. By calculating the magnetic shielding of each nucleus, one can predict ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental data serves as a stringent test of the accuracy of the computed molecular geometry. smu.edu For instance, an independent determination of the C1-C6 bridge distance in a related annulene was achieved by finding the geometry that produced the best fit between calculated and measured ¹³C NMR chemical shifts. smu.edu
Advanced Methodologies for Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. It provides detailed information about the carbon skeleton, the chemical environment of individual protons, and the connectivity between atoms.
The concept of aromaticity in bridged nist.govannulenes is strongly supported by ¹H NMR spectroscopy. In an aromatic system, the circulation of π-electrons in the presence of an external magnetic field induces a diatropic ring current. This current deshields protons on the periphery of the ring, causing them to resonate at a lower field (higher ppm), while shielding protons located above or inside the ring, shifting their resonance to a higher field (lower ppm).
This effect is strikingly demonstrated in the ¹H NMR spectrum of the analogous compound 1,6-methano nist.govannulene. The protons on the periphery of the ten-membered ring appear at a relatively low field, in the range of δ 7.0–7.3 ppm, which is typical for aromatic protons. ic.ac.ukorgsyn.org In sharp contrast, the bridge methylene (B1212753) protons (H-11) are located directly above the plane of the aromatic ring and experience a strong shielding effect. This results in an exceptionally high-field chemical shift of δ -0.5 ppm. orgsyn.org This large difference in chemical shifts between the outer and inner protons is considered definitive proof of a significant diamagnetic ring current, and therefore, of the compound's aromatic character. ic.ac.ukwikipedia.org A similar, though slightly modified, effect would be expected for 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene, where the oxygen bridge would also place its bonding environment in the shielding region of the ring current.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Comment |
|---|---|---|---|
| H-2, H-5, H-7, H-10 | 7.27 | m | Peripheral protons, deshielded by ring current |
| H-3, H-4, H-8, H-9 | 6.95 | m | Peripheral protons, deshielded by ring current |
| H-11 (bridge) | -0.52 | s | Bridge protons, strongly shielded by ring current |
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, substitution).
For bridged annulenes like 1,6-methano nist.govannulene, ¹³C NMR data complements the ¹H NMR findings. The olefinic carbons of the ten-membered ring resonate in the typical aromatic region, further supporting the delocalized π-electron system. ic.ac.uk The bridgehead carbons (C-1, C-6) and the bridge carbon itself (C-11) show distinct chemical shifts that are crucial for confirming the bicyclic structure. For instance, in 1,6-methano nist.govannulene, the peripheral carbons appear at δ 128.7 and 126.1 ppm, while the bridgehead carbons (C-1, C-6) are found at δ 114.6 ppm and the methylene bridge carbon (C-11) is at δ 34.8 ppm. ic.ac.uk The chemical shifts of the bridgehead carbons are particularly sensitive to the distance between them and have been used in advanced studies to investigate the equilibrium between aromatic and norcaradiene valence tautomers in substituted derivatives. fu-berlin.de
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-5, C-7, C-10 | 128.7 |
| C-3, C-4, C-8, C-9 | 126.1 |
| C-1, C-6 (bridgehead) | 114.6 |
| C-11 (bridge) | 34.8 |
X-ray Crystallography for Unambiguous Determination of Absolute and Relative Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms and the bond lengths and angles between them.
For the 1,6-methano nist.govannulene system, X-ray crystallography has provided definitive evidence for its aromatic nature. The structural analysis shows that the ten-membered carbon ring is nearly planar, a prerequisite for effective π-orbital overlap. Furthermore, the carbon-carbon bond lengths around the periphery are found to be relatively uniform and intermediate between those of typical single and double bonds, which is inconsistent with a structure containing alternating, localized bonds. wikipedia.org This structural evidence strongly supports the model of a delocalized 10-π-electron aromatic system. While the parent this compound is achiral, X-ray crystallography would be the ultimate method to determine the absolute and relative stereochemistry of any chiral derivatives that might be synthesized.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). The m/z value of this ion provides the molecule's molecular weight. For this compound (C₁₀H₁₀O), the expected molecular ion peak would appear at an m/z of approximately 146. The molecular ion often contains excess energy and can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
For the related 1,6-methano nist.govannulene (C₁₁H₁₀), the mass spectrum shows a strong molecular ion peak at m/z 142. nist.gov Common fragmentation pathways for aromatic systems involve the loss of small, stable neutral molecules or radicals. A prominent fragment is observed at m/z 141, corresponding to the loss of a single hydrogen atom (M-1), forming a stable cation. nist.gov Another significant peak appears at m/z 115, which corresponds to the loss of a C₂H₃ radical. This fragmentation pattern, characterized by a stable molecular ion and the loss of small fragments while retaining the core aromatic structure, is indicative of the compound's stability.
| m/z | Proposed Fragment | Loss |
|---|---|---|
| 142 | [C₁₁H₁₀]⁺• (Molecular Ion) | - |
| 141 | [C₁₁H₉]⁺ | H• |
| 115 | [C₉H₇]⁺ | C₂H₃• |
Electronic Circular Dichroism (ECD) Calculations for Chiral Oxabicyclic Systems
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While the parent this compound is achiral and thus ECD silent, its chiral derivatives would exhibit characteristic ECD spectra. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral compounds. psu.edursc.org
The modern application of ECD involves a synergistic approach between experimental measurement and quantum chemical calculations. The process typically involves the following steps:
Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the chiral molecule.
ECD Spectra Calculation: Time-dependent density functional theory (TD-DFT) is used to calculate the theoretical ECD spectrum for each significant conformer of a chosen enantiomer (e.g., the R configuration).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum.
Comparison: This final computed spectrum is then compared to the experimentally measured ECD spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. mdpi.com
For chiral derivatives within the oxabicyclic system, ECD would be invaluable for assigning stereocenters, especially in cases where crystal growth for X-ray analysis is challenging. The shape and sign of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the chiral molecular framework. rsc.org
Applications of 11 Oxabicyclo 4.4.1 Undeca 1,3,5 Triene in Advanced Organic Synthesis
Role of the 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene Scaffold as a Versatile Synthetic Intermediate
The utility of the this compound scaffold as a synthetic intermediate is rooted in the reactivity of its constituent parts: the strained ether bridge and the conjugated π-system. The synthesis of the analogous nitrogen-containing compound, 11-carbomethoxy-11-azabicyclo[4.4.1]undeca-1,3,5-triene, has been achieved through a bromination-dehydrobromination sequence, suggesting a viable pathway to the oxa-variant. dss.go.th The reactivity of this system is demonstrated by the complete hydrogenation of the aza-analogue over a palladium catalyst, which indicates the double bonds are accessible for various transformations. dss.go.th
The combination of the ether linkage and the triene system allows for a diverse range of chemical modifications. The double bonds can undergo reactions such as catalytic hydrogenation, electrophilic addition, and cycloaddition, while the ether bridge can potentially be cleaved under specific conditions to yield functionalized ten-membered rings. This dual reactivity makes the scaffold a versatile intermediate for generating a variety of more complex structures.
| Reaction Type | Reagents & Conditions | Potential Product Class | Reference for Analogy |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | 11-Oxabicyclo[4.4.1]undecane | dss.go.th |
| Electrophilic Addition | Br₂, CCl₄ | Poly-brominated 11-oxabicyclo[4.4.1]undecane derivatives | dss.go.th |
| Epoxidation | m-CPBA | Mono- or poly-epoxidated scaffolds | N/A |
| Ether Cleavage | Lewis Acids (e.g., TMSI) | Functionalized cyclodecadiene derivatives | N/A |
Construction of Privileged Polycyclic Scaffolds in Target-Oriented Synthesis
The rigid, three-dimensional structure of the 11-oxabicyclo[4.4.1]undecane core makes it an attractive template for the synthesis of natural products and other biologically relevant molecules. Its utility lies in its ability to serve as a conformational anchor, pre-organizing appended functional groups for subsequent cyclization or transformation.
While the direct incorporation of this compound into a complex natural product has not been extensively reported, the strategic use of the related carbocyclic scaffold, bicyclo[4.4.1]undecatriene, showcases the potential of this framework. For instance, the bicyclo[4.4.1]undecatriene core, prepared via a [6+4] cycloaddition between tropone (B1200060) and butadiene derivatives, has been identified as a key intermediate in synthetic strategies targeting the ansa bridge of complex macrolide antibiotics such as streptovaricin D and damavaricin D. t-science.org This approach demonstrates how the bicyclo[4.4.1] core can be used to establish the necessary stereochemistry and functionality for constructing larger, more intricate molecular systems. The oxa-analogue is expected to offer similar strategic advantages, with the ether oxygen providing an additional site for chemical manipulation or hydrogen bonding interactions.
The this compound scaffold is a gateway to a variety of other bridged and polycyclic ring systems through controlled chemical transformations. The strategic manipulation of the three double bonds and the ether linkage can lead to a significant increase in molecular complexity.
Key synthetic operations could include:
Selective Functionalization: The double bonds can be selectively addressed based on their electronic and steric environment. For example, the non-conjugated double bond might exhibit different reactivity compared to the conjugated system, allowing for stepwise functionalization.
Transannular Reactions: The spatial proximity of the double bonds across the ten-membered ring could facilitate transannular cycloadditions, forming additional rings and rapidly building molecular complexity.
Rearrangement Reactions: Acid- or metal-catalyzed rearrangements of the scaffold could lead to alternative bridged bicyclic or tricyclic systems, expanding the range of accessible molecular frameworks.
| Transformation | Description | Resulting Scaffold Type |
|---|---|---|
| Partial Hydrogenation | Selective reduction of one or two double bonds. | 11-Oxabicyclo[4.4.1]undecadienes and -monoenes |
| Diels-Alder Reaction | [4+2] cycloaddition using the non-conjugated double bond as a dienophile. | Tricyclic ether systems |
| Ring-Opening Metathesis | Cleavage of a double bond to append a new functional group via metathesis. | Complex macrocyclic or bicyclic systems |
| Photochemical [2+2] Cycloaddition | Intramolecular cycloaddition between non-conjugated double bonds. | Cage-like polycyclic ethers |
Development of Novel Reagents and Methodologies Utilizing Oxabicyclic Systems
Strained oxabicyclic systems are valuable tools in the development of new synthetic methodologies, often exploiting the ring strain of the ether bridge to drive unique chemical reactions. For example, palladium-catalyzed ring-opening reactions of other strained oxabicyclic systems, such as oxabicyclo[2.2.1]heptadiene derivatives, have been developed to produce highly substituted aromatic compounds. researchgate.net These reactions proceed via the cleavage of a carbon-oxygen bond, driven by the release of ring strain.
While methodologies based specifically on this compound are not yet established, its structural characteristics suggest significant potential. The release of strain associated with the bicyclic ether framework could be harnessed to drive novel transition metal-catalyzed transformations. For instance, a metal-catalyzed ring-opening could proceed with concomitant formation of new carbon-carbon or carbon-heteroatom bonds, providing a new route to functionalized ten-membered carbocycles, which are challenging to synthesize by other means. The development of such methodologies would represent a significant advance in synthetic chemistry, turning a structural liability (ring strain) into a powerful synthetic asset.
Future Research Directions and Emerging Challenges in 11 Oxabicyclo 4.4.1 Undeca 1,3,5 Triene Chemistry
Design and Synthesis of Highly Functionalized Derivatives
A primary challenge in the study of 11-oxabicyclo[4.4.1]undeca-1,3,5-triene is the development of versatile and efficient synthetic routes that allow for the introduction of a wide range of functional groups. The design and synthesis of such derivatives are crucial for modulating the molecule's properties and for its potential application in materials science and medicinal chemistry.
Future research will likely focus on adapting and refining existing methodologies for the construction of the core oxabicyclic skeleton. Strategies analogous to the synthesis of the isomeric 11-oxabicyclo[4.4.1]undeca-1,5-dienes, which involves the selective epoxidation of (E,Z,E)-1,3,5-hexatrienes followed by a Cope rearrangement, could serve as a foundational approach. researchgate.net A significant challenge will be to control the regioselectivity of the initial epoxidation and to steer the subsequent rearrangement to yield the desired 1,3,5-triene isomer.
Furthermore, cycloaddition reactions represent a powerful tool for constructing the bicyclo[4.4.1] framework. researchgate.net Research into metal-promoted [6+4] cycloadditions between tropones and dienes, which have been used to form the carbocyclic bicyclo[4.4.1]undecatriene skeleton, could be adapted by using oxygen-containing reactants to forge the ether bridge. t-science.orgacs.org The development of catalytic variants of these reactions would be a major advance.
The table below outlines potential strategies for accessing functionalized derivatives, drawing inspiration from related systems.
| Strategy | Precursors | Key Transformation | Potential Functionalization |
| Modified Cope Rearrangement | Substituted (E,Z,E)-1,3,5-hexatrienes | Selective Epoxidation / Cope Rearrangement | Substituents on the triene backbone (alkyl, aryl, heteroatom) |
| [6+4] Cycloaddition | Functionalized tropones and dienes | Metal- or Organo-catalyzed Cycloaddition | Wide variety of substituents on both cycloaddition partners |
| [5+2] Cycloaddition | Substituted pyrylium (B1242799) ylides and alkynes | Intramolecular Oxidopyrylium Cycloaddition | Functional groups on the pyrylium and alkyne components |
| Post-synthesis Modification | Parent this compound | C-H activation, hydrofunctionalization | Direct introduction of functional groups onto the bicyclic core |
The ultimate goal is to create a synthetic toolbox that provides predictable and high-yielding access to a diverse library of derivatives, enabling systematic studies of their structure-activity relationships.
Development of Sustainable and Environmentally Benign Synthetic Routes
As organic synthesis moves toward more environmentally conscious practices, a key challenge will be to develop sustainable routes to this compound and its derivatives. Future research must prioritize methods that improve atom economy, reduce waste, and utilize renewable resources.
A major focus will be the replacement of stoichiometric reagents with catalytic alternatives. For instance, many classical cycloaddition methods for constructing bicyclo[4.4.1] systems rely on stoichiometric, and often toxic, metals like chromium. t-science.org A significant challenge is to design highly efficient and selective catalysts, perhaps based on more abundant and less toxic metals, or even organocatalysts, to perform these key transformations.
Photochemical reactions, which use light as a clean and traceless reagent, offer another promising avenue for sustainable synthesis. acs.org Intramolecular [2+2] photocycloadditions have been used to construct complex bicyclic cores, and such strategies could be envisioned for building the 11-oxabicyclo[4.4.1]undecane framework. acs.org The use of visible light photocatalysis could further enhance the green credentials of these methods.
Additionally, the integration of enabling technologies such as flow chemistry or microwave-assisted synthesis could lead to more efficient, safer, and scalable production of these compounds. researchgate.net These technologies can reduce reaction times, improve yields, and minimize the use of hazardous solvents, aligning with the principles of green chemistry.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design
The complexity of synthesizing and functionalizing molecules like this compound makes this area ripe for the application of machine learning (ML) and artificial intelligence (AI). These computational tools have the potential to accelerate discovery by predicting reaction outcomes, designing novel synthetic routes, and identifying derivatives with desirable properties.
One of the emerging challenges is to develop ML models trained on datasets of complex reactions relevant to bridged bicyclic systems. Such models could predict the feasibility, yield, and stereochemical outcome of proposed synthetic steps, thereby reducing the need for extensive empirical screening. For a system with multiple competing reaction pathways, such as cycloadditions versus rearrangements, predictive algorithms could be invaluable in identifying conditions that favor the desired product.
Beyond synthesis, ML can be employed to predict the physicochemical, pharmacological, or material properties of virtual libraries of this compound derivatives. This in silico screening can prioritize the synthesis of compounds with the highest probability of possessing a desired activity, focusing laboratory efforts where they are most likely to succeed. rsc.org The integration of these computational approaches represents a paradigm shift, moving from intuition-based discovery to data-driven design.
Addressing Stereochemical Control Challenges in Complex Oxabicyclic Systems
Perhaps the most significant and persistent challenge in the chemistry of complex oxabicyclic systems is the control of stereochemistry. The synthesis of this compound derivatives as single enantiomers is essential for many of their potential applications, particularly in medicine.
Future research must focus on the development of robust asymmetric catalytic methods for the key ring-forming reactions. This includes designing chiral ligands for transition metals or developing novel chiral organocatalysts that can induce high levels of enantioselectivity in cycloaddition reactions. nih.gov The principles learned from the catalytic asymmetric transformations of other oxabicyclic alkenes, such as asymmetric ring-opening reactions, will be highly instructive. rsc.orgnih.gov
Another powerful strategy involves the use of chiral auxiliaries. Attaching a chiral group to one of the starting materials can effectively direct the stereochemical course of the key bond-forming events, with the auxiliary being removed in a subsequent step. nih.gov The challenge lies in designing auxiliaries that provide high diastereoselectivity for the specific transformations required to build the 11-oxabicyclo[4.4.1]undecane skeleton.
Ultimately, achieving mastery over the three-dimensional architecture of these molecules will require a deep mechanistic understanding of the stereochemistry-determining steps. A combination of experimental studies and high-level computational modeling will be necessary to elucidate the transition states of these complex reactions and to rationally design more effective stereoselective catalysts and strategies.
Q & A
Q. What established synthetic routes exist for 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene, and what experimental parameters critically influence yield?
Methodological Answer: The compound is synthesized via selective epoxidation of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes followed by a Cope rearrangement. Key parameters include:
- Temperature : Maintain between -20°C to 0°C to minimize side reactions.
- Solvent : Dichloromethane enhances reaction efficiency due to its polarity.
- Catalyst : 5–10 mol% meta-chloroperbenzoic acid (mCPBA) optimizes epoxidation.
- Monitoring : TLC (hexane:EtOAc 4:1, Rf 0.3–0.5) ensures reaction progression.
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | -20°C to 0°C | >75% yield |
| Catalyst Loading | 5–10 mol% mCPBA | Reduced byproducts |
| Moisture Control | Strict anhydrous conditions | Prevents hydrolysis |
Post-reaction purification via flash chromatography (silica gel, gradient elution) isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 148.0524 (calculated error <2 ppm) .
- 1H NMR : Vinyl protons appear as doublets (δ 5.8–6.3 ppm, J = 10–12 Hz); bridgehead proton shows multiplet (δ 4.1–4.5 ppm).
- 13C NMR : Oxygen-bearing quaternary carbon at δ 105–110 ppm; conjugated triene carbons at δ 120–130 ppm.
- IR Spectroscopy : Strong ether C-O stretch at 1120–1160 cm⁻¹ .
| Technique | Diagnostic Signal | Structural Insight |
|---|---|---|
| 1H NMR | δ 5.8–6.3 (2H, d) | Conjugated triene system |
| 13C NMR | δ 105–110 (C-O) | Oxabicyclic ether ring |
Advanced Research Questions
Q. How does the Cope rearrangement mechanism influence the stereochemical outcome of this compound synthesis?
Methodological Answer: The Cope rearrangement proceeds via a chair-like transition state, preserving stereochemistry from the (E,Z,E)-hexatriene precursor. Computational studies (DFT at B3LYP/6-311G(d,p)) reveal:
- Activation Energy : ΔG‡ ≈ 25–30 kcal/mol.
- Orbital Interactions : HOMO localized on the triene system drives electrocyclic ring closure. Experimental validation via NOESY NMR confirms retained trans-annular stereochemistry in the bicyclic product .
Q. What computational strategies can predict the thermodynamic stability and reactivity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) over 10 ns trajectories to assess conformational stability.
- DFT Calculations : Compare computed NMR shifts (<2 ppm deviation from experimental data) to validate electronic structure.
- Strain Analysis : Bond angle deviations (95–105° vs. ideal 109.5°) quantify ring strain using X-ray crystallography data .
| Computational Metric | Result | Implication |
|---|---|---|
| HOMO-LUMO Gap | 5.2 eV | High kinetic stability |
| Strain Energy | 15 kcal/mol | Enhanced reactivity at bridgehead |
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Solvent Effects : Compare NMR in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts.
- Isomerization : Monitor dynamic equilibria via variable-temperature NMR (VT-NMR).
- Crystallographic Validation : Resolve ambiguities using single-crystal X-ray diffraction (e.g., C-C bond lengths: 1.34–1.38 Å for triene system) .
Q. What natural product analogs share structural features with this compound, and how do their biosynthetic pathways differ?
Methodological Answer: Linear trienes like (3E,5Z)-undeca-1,3,5-triene occur in Citrus reticulata (mandarin oil) and Lavandula species. Comparative analysis involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
